molecular formula C5H5N3O B187025 5-Amino-3-methylisoxazole-4-carbonitrile CAS No. 35261-01-9

5-Amino-3-methylisoxazole-4-carbonitrile

Cat. No.: B187025
CAS No.: 35261-01-9
M. Wt: 123.11 g/mol
InChI Key: HWUGKLXAHRZZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₅H₅N₃O and a molecular weight of 123.11 g/mol This compound is characterized by an isoxazole ring substituted with an amino group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile typically involves the reaction of hydroxylamine hydrochloride with sodium hydroxide in water, followed by the addition of a suitable precursor such as 2-(1-ethoxy-ethylidene)malononitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired isoxazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The process involves careful control of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-methylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-Amino-3-methylisoxazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-methylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUGKLXAHRZZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308170
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35261-01-9
Record name 35261-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of hydroxylamine hydrochloride (27.8 g, 0.4 mol) and sodium hydroxide (16.0 g, 0.4 mol) in water (1000 mL) was treated with 2-(1-ethoxy-ethylidene)-malononitrile (54.42 g, 0.4 mol) over 1 h. After the addition, the reaction mixture was stirred at room temperature for 18 h. The resulting suspension was collected, washed with cold EtOAc (1000 mL) and air dried to afford the desired product as a white solid (35.8 g, 72%); 1H NMR (DMSO-d6) δ 8.32 (s, 2 H), 2.1 (s, 3H).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.42 g
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methylisoxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methylisoxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-3-methylisoxazole-4-carbonitrile
Reactant of Route 4
5-Amino-3-methylisoxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-3-methylisoxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-3-methylisoxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.